molecular formula C7H4Cl2O2 B195198 2,4-Dichlorobenzoic acid CAS No. 50-84-0

2,4-Dichlorobenzoic acid

Cat. No. B195198
CAS RN: 50-84-0
M. Wt: 191.01 g/mol
InChI Key: ATCRIUVQKHMXSH-UHFFFAOYSA-N
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Patent
US05523476

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 79.0 g (0.414 mol) of 2,4-dichlorobenzoic acid were charged, and the mixture was reacted at 150° C. for 6 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 28.5 g of tetrafluorophthalic anhydride. The yield was 62.5%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]([C:5](F)=[O:6])[C:3]=1[C:14](F)=[O:15].FC1(F)C2C(=C(F)C(F)=C(F)C=2F)C(=O)[O:19]1.ClC1C=C(Cl)C=CC=1C(O)=O>>[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4]2[C:5](=[O:19])[O:6][C:14](=[O:15])[C:3]=12

Inputs

Step One
Name
mixture
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(C(=O)F)=C(C(=C1F)F)F)C(=O)F
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(OC(C2=C(C(=C(C(=C12)F)F)F)F)=O)F
Name
Quantity
79 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 150° C. for 6 hours with vigorous stirring
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was separated by distillation

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=C2C1C(=O)OC2=O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.